2,3:4,5-DI-O-Isopropylidene-D-arabitol

Übersicht

Beschreibung

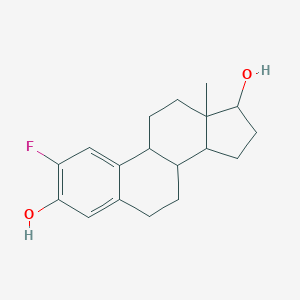

2,3:4,5-DI-O-Isopropylidene-D-arabitol is a pivotal compound in the biomedical industry, holding immense significance in the realm of drug synthesis and therapy development for a plethora of diseases . It is a modification of an oligosaccharide in which the hydroxyl group at position 4 on the D-ribose moiety has been replaced with an isopropylidene group .

Synthesis Analysis

The synthesis of 2,3:4,5-DI-O-Isopropylidene-D-arabitol can be conveniently prepared following an odorless, three-step synthesis, which can be carried out from d-gluconolactone without any chromatographic purification .Molecular Structure Analysis

The molecular formula of 2,3:4,5-DI-O-Isopropylidene-D-arabitol is C11H20O5 . The structure of this compound was studied by X-ray analysis, NMR spectroscopy, and high-resolution ESI-MS .Chemical Reactions Analysis

While specific chemical reactions involving 2,3:4,5-DI-O-Isopropylidene-D-arabitol are not detailed in the search results, it’s worth noting that this compound is a key intermediate in the synthesis of higher carbon sugars by coupling of two properly activated monosaccharide building blocks .Physical And Chemical Properties Analysis

The molecular weight of 2,3:4,5-DI-O-Isopropylidene-D-arabitol is 232.28 . It’s recommended to protect this compound from heat as it’s incompatible with heat and oxidizing agents .Wissenschaftliche Forschungsanwendungen

Chiral Auxiliaries in Organic Synthesis

2,34,5-DI-O-Isopropylidene-D-arabitol: is utilized as a chiral auxiliary in organic synthesis, particularly in Michael and Aldol addition reactions . These reactions are fundamental for constructing carbon-carbon bonds in the synthesis of complex organic molecules. The chiral nature of this compound helps in inducing stereoselectivity, which is crucial for creating pharmaceuticals with the desired chirality.

Synthesis of Higher Carbon Sugars

This compound plays a role in the synthesis of higher carbon sugars, which are sugars with more than ten carbon atoms in the chain. It is used for coupling two properly activated monosaccharides, a process essential for creating complex carbohydrates for research in biochemistry and molecular biology .

Drug Synthesis and Therapy Development

In the biomedical industry, 2,3:4,5-DI-O-Isopropylidene-D-arabitol is significant for drug synthesis and therapy development. Its chemical attributes make it an excellent candidate for drug formulation, particularly in diseases where specific stereochemistry is required for the drug’s efficacy .

Biomedical Research

The compound is an intermediate in biomedical research, particularly in pharmacological studies targeting various pathologies such as cancer, diabetes, and cardiovascular diseases . Its role in the synthesis of biologically active molecules makes it a valuable asset in the development of new therapeutic agents.

Safety and Hazards

Wirkmechanismus

Target of Action

2,3:4,5-DI-O-Isopropylidene-D-arabitol is primarily used in the synthesis of higher carbon sugars . It serves as a building block in the creation of these complex structures. The compound’s primary targets are the monosaccharide building blocks that it couples with to form larger carbohydrate structures .

Mode of Action

The compound interacts with its targets through a coupling process, linking two properly activated monosaccharide building blocks to form larger carbohydrate structures . This process is facilitated by the compound’s unique structure, which allows it to bind efficiently with the monosaccharide targets.

Biochemical Pathways

The biochemical pathways affected by 2,3:4,5-DI-O-Isopropylidene-D-arabitol are those involved in the synthesis of higher carbon sugars . The compound’s action can lead to the creation of carbohydrate structures with more than 10 carbon atoms in the chain .

Result of Action

The result of the action of 2,3:4,5-DI-O-Isopropylidene-D-arabitol is the efficient preparation of carbohydrate aldehydes . It enables the synthesis of larger carbohydrate structures, contributing to the diversity and complexity of biochemical compounds.

Action Environment

The action of 2,3:4,5-DI-O-Isopropylidene-D-arabitol can be influenced by various environmental factors. For instance, it’s noted that the compound should be protected from heat, as it’s incompatible with heat and oxidizing agents . These factors could potentially affect the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

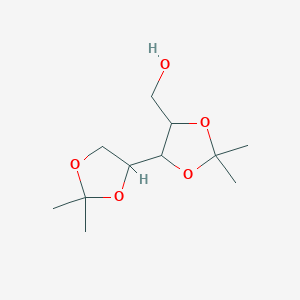

[(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h7-9,12H,5-6H2,1-4H3/t7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIWGPWXTDOFQR-VGMNWLOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@@H]2[C@H](OC(O2)(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,3:4,5-DI-O-Isopropylidene-D-arabinose reacted with dimethyl phosphite? What is the significance of the resulting product?

A1: Reacting 2,3:4,5-DI-O-Isopropylidene-D-arabinose with dimethyl phosphite leads to the formation of (1S)-dimethyl-2,3:4,5-di-O-isopropylidene-D-arabitol-1-phosphonate [, ]. This reaction is significant because it introduces a phosphonate group at the C-1 position of the sugar molecule. Phosphonates are phosphorus-containing compounds that mimic phosphate groups found in biologically relevant molecules like DNA, RNA, and ATP. This similarity allows phosphonates to interact with enzymes and receptors, often acting as inhibitors or substrate analogs, making them valuable tools for studying biological processes and developing potential drugs.

Q2: How did the researchers determine the configuration at the C-1 position of the synthesized (1S)-dimethyl-2,3:4,5-di-O-isopropylidene-D-arabitol-1-phosphonate?

A2: The configuration at the C-1 position, a crucial aspect of stereochemistry, was determined using Nuclear Magnetic Resonance (NMR) spectroscopy []. The researchers analyzed the NMR spectra of two key derivatives: the acyclic pentaacetate and the cyclic phosphonate derived from (1S)-dimethyl-2,3:4,5-di-O-isopropylidene-D-arabitol-1-phosphonate. By studying the chemical shifts and coupling constants in the NMR spectra, they were able to deduce the spatial arrangement of atoms around the C-1 carbon, confirming the (S) configuration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)

![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)

![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)

![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)